molecular formula C9H8N2O3 B13000747 7-Methoxy-1H-benzo[d]imidazole-6-carboxylic acid

7-Methoxy-1H-benzo[d]imidazole-6-carboxylic acid

Cat. No.: B13000747
M. Wt: 192.17 g/mol
InChI Key: FTGIRMRPJSMSGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxy-1H-benzo[d]imidazole-6-carboxylic acid is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly found in various pharmaceutical agents. This compound, characterized by a methoxy group at the 7th position and a carboxylic acid group at the 6th position, exhibits unique chemical properties that make it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-1H-benzo[d]imidazole-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxyaniline with formic acid and potassium cyanide, followed by cyclization to form the benzimidazole ring. The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on cost-effective and scalable processes to meet the demand for this compound in various applications .

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-1H-benzo[d]imidazole-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-Methoxy-1H-benzo[d]imidazole-6-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties. It is also studied for its potential use in drug development.

    Industry: Utilized in the production of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 7-Methoxy-1H-benzo[d]imidazole-6-carboxylic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular pathways by modulating the expression of specific genes or proteins. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

  • 1H-benzo[d]imidazole-5-carboxylic acid
  • 2-Methyl-1H-benzo[d]imidazole-6-carboxylic acid
  • 4-Hydroxy-1H-benzo[d]imidazole-6-carboxylic acid

Comparison: 7-Methoxy-1H-benzo[d]imidazole-6-carboxylic acid is unique due to the presence of the methoxy group at the 7th position, which can influence its chemical reactivity and biological activity. Compared to other benzimidazole derivatives, this compound may exhibit different pharmacokinetic properties and binding affinities to molecular targets, making it a valuable candidate for specific applications .

Properties

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

4-methoxy-1H-benzimidazole-5-carboxylic acid

InChI

InChI=1S/C9H8N2O3/c1-14-8-5(9(12)13)2-3-6-7(8)11-4-10-6/h2-4H,1H3,(H,10,11)(H,12,13)

InChI Key

FTGIRMRPJSMSGL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC2=C1N=CN2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.